molecular formula C15H14N4O B6470590 6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2640881-72-5

6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6470590
CAS No.: 2640881-72-5
M. Wt: 266.30 g/mol
InChI Key: IHKSJCJFSCXUFT-UHFFFAOYSA-N
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Description

6-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative characterized by a pyridine core substituted with a carbonitrile group at position 2. At position 6, it features an azetidin-1-yl moiety further functionalized with a 2-methylpyridin-4-yloxy group.

Properties

IUPAC Name

6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11-6-13(4-5-17-11)20-14-9-19(10-14)15-3-2-12(7-16)8-18-15/h2-6,8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKSJCJFSCXUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves the reaction of a substituted pyridine derivative with an azetidine intermediate. Initial steps might include the activation of the pyridine ring, followed by nucleophilic substitution to introduce the azetidine moiety. Reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yields and purity.

Industrial Production Methods For industrial-scale production, optimizations might focus on the efficient use of starting materials, minimizing by-products, and employing catalytic processes to lower costs and environmental impact. Common approaches involve multi-step synthesis with thorough purification stages, such as column chromatography or recrystallization, to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes This compound is versatile in its chemical reactivity. It can undergo:

  • Substitution reactions, particularly nucleophilic substitutions due to the electron-deficient nitrile group.

  • Oxidation and reduction reactions, where the nitrogen-containing heterocycles offer sites for electron transfer.

Common Reagents and Conditions Typical reagents might include strong bases or acids for substitution reactions, oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride for redox processes.

Major Products Formed Reaction with various nucleophiles can yield substituted azetidine derivatives. Oxidation can lead to N-oxide formation, while reduction might result in the cleavage of the nitrile to primary amines or other nitrogen-containing fragments.

Scientific Research Applications

6-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-3-carbonitrile has significant potential across several fields:

  • Chemistry: Its reactivity is leveraged to develop novel synthetic pathways and to study reaction mechanisms.

  • Biology: It can serve as a ligand in biochemical assays or as a probe to investigate biological processes involving nitrogen heterocycles.

  • Medicine: Potential pharmacological properties might be explored for drug discovery, targeting receptors or enzymes due to its unique structure.

  • Industry: Used in material science for the development of new polymers or as a precursor in manufacturing specialty chemicals.

Mechanism of Action

The compound’s effects are primarily dictated by its interaction with molecular targets such as enzymes, receptors, or DNA. The presence of the nitrile group and azetidine moiety allows it to form strong non-covalent interactions, such as hydrogen bonds or pi-stacking, which can modulate biological activity. Molecular docking studies often reveal pathways involved in its mechanism of action, highlighting how it might inhibit or activate specific proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key pyridine-3-carbonitrile derivatives and their structural distinctions:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-3-carbonitrile Azetidin-1-yl group at C6 with 2-methylpyridin-4-yloxy substituent C₁₈H₁₇N₅O 327.37 Rigid azetidine ring; potential for kinase inhibition due to heteroaromatic substituents .
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile Piperazin-1-yl group at C6 with 3-methylphenyl substituent C₁₇H₁₈N₄ 278.35 Flexible piperazine ring; likely enhanced solubility due to basic nitrogen .
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Piperazin-1-yl at C2, phenyl at C4, thiophene at C6 C₂₂H₂₁N₅S 403.50 Thiophene enhances π-π interactions; phenyl and piperazine groups may improve membrane permeability .
2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile Amino at C2, methoxyphenyl at C4, methylthiophenyl at C6 C₂₁H₁₈N₄OS 374.46 Amino group increases polarity; methoxy and thiophenyl groups influence electronic properties .

Data Tables

Table 1: Structural Comparison of Pyridine-3-carbonitrile Derivatives

Feature Target Compound Piperazine Derivative Thiophene Derivative
Core Structure Pyridine-3-carbonitrile Pyridine-3-carbonitrile Pyridine-3-carbonitrile
Substituent at C6 Azetidin-1-yl with 2-methylpyridin-4-yloxy Piperazin-1-yl with 3-methylphenyl Thiophen-2-yl
Molecular Weight 327.37 278.35 403.50
Key Functional Groups Nitrile, azetidine, pyridinyloxy Nitrile, piperazine, phenyl Nitrile, thiophene, piperazine

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